[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine
can be represented by the SMILES string CC(N)c1ccc(Cl)cc1
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorophenyl)-2,2-dimethylpropylamine
include a refractive index of n20/D 1.543 (lit.)
and a density of 1.080 g/mL at 25 °C (lit.)
.
Scientific Research Applications
Chiral Inducer and Auxiliary
This compound can be used as a chiral inducer and auxiliary in the synthesis of medicinal substances and natural products . It can be used to improve the synthesis of α-PEA and its derivatives and chiral resolution .
Diastereoselective Synthesis
It can be used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products . This allows for the creation of compounds with specific spatial arrangements, which can be crucial in drug development .
Asymmetric Reactions
Chiral ligands with α-PEA moieties can be applied in asymmetric reactions . This can be used to create compounds with a specific chirality, which can have different biological activities .
Organocatalysts
Effective modular chiral organocatalysts can be constructed with α-PEA fragments and used in important synthetic reactions . This can improve the efficiency and selectivity of these reactions .
Resolution of Other Compounds
This compound can be used in the resolution of other compounds . This can be particularly useful in the production of enantiomerically pure compounds .
Key Intermediate for Herbicide Synthesis
For (S)-1-(4-chlorophenyl)ethylamine, a key intermediate for the synthesis of the corresponding acetamide (a herbicide), the resolution catalyzed by the immobilized lipase (Novozym 435) was chosen .
properties
IUPAC Name |
1-(4-chlorophenyl)-N,2,2-trimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-12(2,3)11(14-4)9-5-7-10(13)8-6-9/h5-8,11,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFKGGNCWLRVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Cl)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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